molecular formula C26H32N4O2 B2556874 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide CAS No. 1326870-79-4

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

Cat. No.: B2556874
CAS No.: 1326870-79-4
M. Wt: 432.568
InChI Key: IBXYCJBWRCKWRG-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a useful research compound. Its molecular formula is C26H32N4O2 and its molecular weight is 432.568. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Researchers have explored the design, synthesis, and evaluation of pyrazole derivatives as potential anticancer agents. Compounds synthesized have shown significant cytotoxicity and inhibitory activity against topoisomerase IIα, a key enzyme in DNA replication and cell proliferation, in cancerous cell lines such as MCF-7, NCI-H460, and HeLa. These findings suggest a promising avenue for developing new anticancer therapies (Alam et al., 2016).

Antimicrobial and Anti-inflammatory Agents

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been aimed at creating effective antibacterial agents. Such compounds have shown high activities against various bacterial strains, indicating their potential as new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013). Additionally, synthesized pyrazole, isoxazole, and other heterocyclic derivatives bearing an aryl sulfonate moiety have been evaluated for antimicrobial and anti-inflammatory activities, providing insights into the development of dual-function treatments (Kendre, Landge, & Bhusare, 2015).

Ethylene Biosynthesis Inhibition

In agricultural research, the inhibition of ethylene biosynthesis represents a significant area of study for extending the shelf life of fruits and flowers. Pyrazinamide and its derivatives, including related pyrazolo[1,5-a]pyrazin compounds, have been identified as effective inhibitors of ethylene biosynthesis in plants. This highlights the potential application of such compounds in reducing postharvest loss by delaying the ripening and senescence processes (Sun et al., 2017).

Fluorescent Compounds for Optical Applications

The synthesis of fluorescent compounds containing the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety has been explored for their potential optical applications. These compounds exhibit interesting UV-vis absorption and fluorescence properties, making them candidates for use in materials science, particularly in the development of novel fluorescent materials for various technological applications (Zheng et al., 2011).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2/c1-19(2)21-8-10-22(11-9-21)23-18-24-26(32)29(16-17-30(24)28-23)15-13-25(31)27-14-12-20-6-4-3-5-7-20/h6,8-11,16-19H,3-5,7,12-15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXYCJBWRCKWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCCC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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